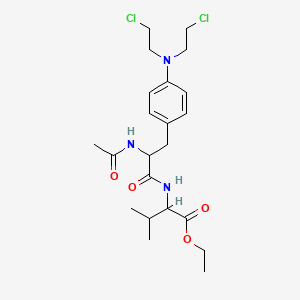
DL,DL-Asalin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DL,DL-Asalin is synthesized through a multi-step chemical process. The synthesis begins with the preparation of N-acetyl-4-[bis(2-chloroethyl)amino]-DL-phenylalanine, which is then coupled with DL-valine ethyl ester under specific reaction conditions. The reaction typically involves the use of ethyl alcohol as a solvent due to the compound’s solubility in it .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
DL,DL-Asalin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, which are crucial for its antitumor activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce modified analogs with different biological properties .
Wissenschaftliche Forschungsanwendungen
DL,DL-Asalin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of different functional groups.
Biology: Researchers use this compound to investigate its interactions with cellular components and its effects on cell growth and apoptosis.
Medicine: The compound is primarily studied for its antitumor properties, with ongoing research into its potential as a chemotherapeutic agent.
Industry: This compound is explored for its potential use in developing new pharmaceuticals and as a reference compound in quality control processes
Wirkmechanismus
DL,DL-Asalin exerts its effects by targeting specific molecular pathways involved in cell division and growth. The bis(2-chloroethyl)amino group is known to form cross-links with DNA, inhibiting DNA replication and leading to cell death. This mechanism is similar to other alkylating agents used in cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acetyl-DL-leucine: Another compound with similar structural features but different pharmacokinetic properties.
DL-Alanosine: Shares some structural similarities but has different biological activities.
Uniqueness
DL,DL-Asalin is unique due to its specific combination of functional groups that confer its potent antitumor activity. Its ability to form DNA cross-links distinguishes it from other similar compounds, making it a valuable candidate for cancer research and therapy .
Eigenschaften
CAS-Nummer |
18705-85-6 |
|---|---|
Molekularformel |
C22H33Cl2N3O4 |
Molekulargewicht |
474.4 g/mol |
IUPAC-Name |
ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C22H33Cl2N3O4/c1-5-31-22(30)20(15(2)3)26-21(29)19(25-16(4)28)14-17-6-8-18(9-7-17)27(12-10-23)13-11-24/h6-9,15,19-20H,5,10-14H2,1-4H3,(H,25,28)(H,26,29) |
InChI-Schlüssel |
LGLLXTFYYXSARU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


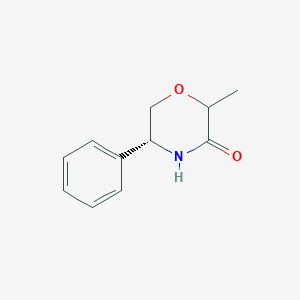
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide](/img/structure/B11715980.png)
![N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine](/img/structure/B11715988.png)
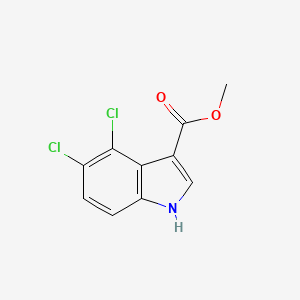

![Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate](/img/structure/B11716002.png)


![3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole hydrochloride](/img/structure/B11716025.png)

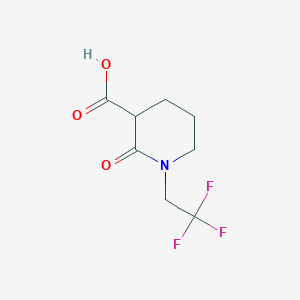

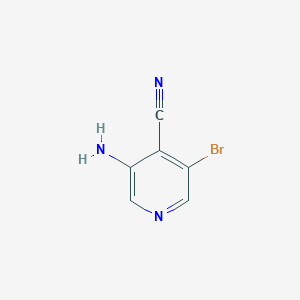
![1-(3,4-Dimethoxyphenyl)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B11716058.png)
